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molecular formula C6H8N4O B1618703 4,6-Diaminonicotinamide CAS No. 171178-35-1

4,6-Diaminonicotinamide

Cat. No. B1618703
M. Wt: 152.15 g/mol
InChI Key: ZBBRBOFAXNPKJE-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

Crude 4,6-diamino-3-pyridylcarboxamide (9.2 g) is heated in purified (EtO)3CH (distilled from Na, 60 mL) at 170° C. for 1.5 d. After removing the solvent, the residue is dissolved in hot 2 M NaOH, filtered, neutralized (conc. HCl) and cooled to give 7-amino-4-oxo-3H-pyrido[4,3-d]pyrimidine (3.57 g, 69% from the nitrile) as a light brown solid 1H NMR (DMSO) δ 11.79 (1H, brs), 8.74 (IH, s), 7.97 (1H, s), 6.76 (2H, brs), 6.38 (1H, s).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10].[CH:12](OCC)(OCC)OCC>>[NH2:8][C:6]1[N:5]=[CH:4][C:3]2[C:9](=[O:10])[NH:11][CH:12]=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
NC1=C(C=NC(=C1)N)C(=O)N
Name
Quantity
60 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in hot 2 M NaOH
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2N=CNC(C2C=N1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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